molecular formula C2H6NaO6S2 B1581584 Sodium 1,2-ethanedisulfonate CAS No. 5325-43-9

Sodium 1,2-ethanedisulfonate

Cat. No.: B1581584
CAS No.: 5325-43-9
M. Wt: 213.19 g/mol
InChI Key: XTZUFSDRWFDYGH-UHFFFAOYSA-N
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Description

Sodium 1,2-ethanedisulfonate is a useful research compound. Its molecular formula is C2H6NaO6S2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests that it may be metabolized or transformed into other compounds that interact with specific biological targets.

Biochemical Pathways

As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the final active compound it helps produce .

Pharmacokinetics

Its solubility suggests that it may be well-absorbed and distributed in the body . The metabolism and excretion of this compound would depend on the specific biological processes it is involved in.

Result of Action

As a pharmaceutical intermediate, its effects would likely depend on the final active compound it helps produce .

Biochemical Analysis

Biochemical Properties

Sodium ethane-1,2-disulfonate plays a significant role in biochemical reactions, particularly in the catabolism of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which is involved in the desulfonation process . This enzyme catalyzes the conversion of sulfoacetaldehyde to acetyl phosphate, highlighting the importance of Sodium ethane-1,2-disulfonate in bacterial metabolism .

Cellular Effects

Sodium ethane-1,2-disulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can undergo specific monooxygenation, leading to the production of sulfoacetaldehyde, which is further metabolized by bacteria . This process can affect the overall metabolic flux within the cell, impacting cellular functions and energy production.

Molecular Mechanism

At the molecular level, Sodium ethane-1,2-disulfonate exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes oxidative, reductive, and fermentative catabolism, resulting in the formation of sulfoacetaldehyde . This intermediate is then desulfonated to acetyl phosphate by thiamin-diphosphate-dependent acetyltransferase, demonstrating the compound’s role in enzyme activation and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium ethane-1,2-disulfonate can change over time. The compound is known for its chemical stability, which allows it to maintain its activity during prolonged experiments . Its degradation products, such as sulfoacetaldehyde, can have long-term effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of Sodium ethane-1,2-disulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial metabolic effects. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

Sodium ethane-1,2-disulfonate is involved in several metabolic pathways, primarily in the degradation of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which catalyzes the desulfonation of sulfoacetaldehyde to acetyl phosphate . This pathway is essential for the utilization of sulfonates as a carbon and energy source in bacteria .

Transport and Distribution

Within cells and tissues, Sodium ethane-1,2-disulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, influencing its biochemical activity . The transport mechanisms ensure that the compound reaches its site of action efficiently.

Subcellular Localization

Sodium ethane-1,2-disulfonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in metabolic processes and enzyme interactions.

Properties

CAS No.

5325-43-9

Molecular Formula

C2H6NaO6S2

Molecular Weight

213.19 g/mol

IUPAC Name

disodium;ethane-1,2-disulfonate

InChI

InChI=1S/C2H6O6S2.Na/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8);

InChI Key

XTZUFSDRWFDYGH-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O.[Na]

5325-43-9

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,2-dibromoethane (37.6 g, 0.20 mol) and sodium sulfite (63.0 g, 0.5 mol) in water (225 mL) was heated at reflux temperature for 20 h. After the mixture was cooled in the refrigerator, crystals were collected. The crude product was repeatedly recrystallized from water-ethanol. The trace amount of inorganic salts was removed by treating the aqueous solution with a small amount of silver(I) oxide and barium hydroxide. The basic solution was neutralized with Amberlite-120 ion-exchange resin and treated three times with Amberlite-120 (sodium form) ion-exchange resin. After removal of the water, the product was recrystallized from water-ethanol to afford the title compound (30.5 g).
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
title compound

Synthesis routes and methods II

Procedure details

It has been found that ethionic acid can also be used to neutralize the sodium taurinate to yield taurine and sodium ethionate. After the separation of taurine, sodium ethionate is combined with equimolar ethionic acid and then treated with calcium oxide/calcium hydroxide to obtain sodium vinyl sulfate. In this variation of the cyclic process, sulfuric acid is eliminated from the process and production cost is further reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
taurine
Name
sodium ethionate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of sodium ethane-1,2-disulfonate in the context of hemithiamine synthesis?

A1: The provided abstract mentions "Optimization of the hemithiamine process at the sodium ethane-1,2-disulfonate stage" []. This suggests that sodium ethane-1,2-disulfonate plays a crucial role in a specific stage of the hemithiamine synthesis process. While the exact nature of its role is not detailed in the abstract, the focus on optimization implies that researchers are investigating how to maximize the efficiency and yield of this particular step, where sodium ethane-1,2-disulfonate is likely a reagent or catalyst.

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